molecular formula C5H14ClNO4 B14118450 1-Amino-1-deoxy-D-xylitol hydrochloride

1-Amino-1-deoxy-D-xylitol hydrochloride

Cat. No.: B14118450
M. Wt: 187.62 g/mol
InChI Key: AFXRVZLJKFHWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-1-deoxy-D-xylitol hydrochloride is a chemical compound with the molecular formula C5H14ClNO4 and a molecular weight of 187.62 g/mol . It is a derivative of xylitol, where one hydroxyl group is replaced by an amino group, and it is commonly used in research and industrial applications.

Preparation Methods

The synthesis of 1-Amino-1-deoxy-D-xylitol hydrochloride typically involves the reduction of a corresponding nitro sugar or the direct amination of a sugar alcohol. The reaction conditions often require the use of reducing agents such as hydrogen in the presence of a catalyst or chemical reducing agents like sodium borohydride . Industrial production methods may involve more scalable processes, but specific details are often proprietary.

Chemical Reactions Analysis

1-Amino-1-deoxy-D-xylitol hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

1-Amino-1-deoxy-D-xylitol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1-deoxy-D-xylitol hydrochloride involves its interaction with specific molecular targets, such as enzymes involved in sugar metabolism. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Amino-1-deoxy-D-xylitol hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C5H14ClNO4

Molecular Weight

187.62 g/mol

IUPAC Name

5-aminopentane-1,2,3,4-tetrol;hydrochloride

InChI

InChI=1S/C5H13NO4.ClH/c6-1-3(8)5(10)4(9)2-7;/h3-5,7-10H,1-2,6H2;1H

InChI Key

AFXRVZLJKFHWPY-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(CO)O)O)O)N.Cl

Origin of Product

United States

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